molecular formula C19H15ClN2O6S B305757 Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate

Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate

Cat. No. B305757
M. Wt: 434.9 g/mol
InChI Key: FETFZAINHOSKLC-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate, also known as MCFA, is a chemical compound used in scientific research. It is a thiazolidinedione derivative that has shown potential in various studies due to its unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate is not fully understood, but it is believed to work by activating the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway. PPAR-γ is a nuclear receptor that plays a key role in glucose and lipid metabolism. Activation of this pathway by Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate leads to increased insulin sensitivity, improved glucose uptake, and decreased inflammation.
Biochemical and Physiological Effects:
Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has been shown to have several biochemical and physiological effects. It has been shown to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels. It also has antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in various tissues. Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has also been shown to have a protective effect on the liver and kidney, reducing the risk of liver and kidney damage.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties, making it a promising candidate for the development of new drugs. However, one limitation of using Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate in lab experiments is its limited solubility in water. This can make it difficult to administer in animal models and can limit its bioavailability.

Future Directions

There are several future directions for the study of Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate. One area of research is the development of new drugs based on the structure of Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate. Another area of research is the investigation of the mechanism of action of Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate. Further studies are needed to fully understand how Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate works and how it can be used to treat various diseases. Additionally, more research is needed to investigate the potential side effects of Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate and its long-term safety.

Synthesis Methods

The synthesis of Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate involves a series of chemical reactions. The starting materials are 5-methyl-2-furaldehyde, 2-amino-5-chlorobenzoic acid, and 2,4-thiazolidinedione. The reaction proceeds through a condensation reaction, followed by the addition of acetic anhydride and methyl iodide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and antidiabetic properties. Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate has been studied in animal models for its ability to improve glucose metabolism, reduce insulin resistance, and lower blood glucose levels. It has also been shown to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain.

properties

Product Name

Methyl 2-chloro-5-[({5-[(5-methyl-2-furyl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetyl)amino]benzoate

Molecular Formula

C19H15ClN2O6S

Molecular Weight

434.9 g/mol

IUPAC Name

methyl 2-chloro-5-[[2-[(5E)-5-[(5-methylfuran-2-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H15ClN2O6S/c1-10-3-5-12(28-10)8-15-17(24)22(19(26)29-15)9-16(23)21-11-4-6-14(20)13(7-11)18(25)27-2/h3-8H,9H2,1-2H3,(H,21,23)/b15-8+

InChI Key

FETFZAINHOSKLC-OVCLIPMQSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Canonical SMILES

CC1=CC=C(O1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC(=C(C=C3)Cl)C(=O)OC

Origin of Product

United States

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